molecular formula C27H27N3O3 B2420493 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 1018125-56-8

4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No. B2420493
CAS RN: 1018125-56-8
M. Wt: 441.531
InChI Key: XVCMGYVOHYKYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole group would contribute a bicyclic structure with nitrogen atoms, the pyrrolidinone group would add a five-membered ring with a carbonyl group, and the phenoxypropyl group would add a phenyl ring attached through an ether linkage.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The benzimidazole group might participate in reactions typical for aromatic heterocycles, the pyrrolidinone group might undergo reactions at the carbonyl group, and the phenoxypropyl group might undergo reactions typical for ethers and phenols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, given its molecular weight. Other properties, such as solubility, melting point, and boiling point, would depend on the specific arrangement of the atoms and the intermolecular forces .

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Activity

  • Application : This compound is part of a class of 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives studied for their activity as aldose reductase inhibitors. These compounds have shown significant activity levels in the micromolar/submicromolar range and have also displayed notable antioxidant properties. The structure-activity relationships in this series suggest the importance of specific hydroxyl groups in enzyme pharmacophoric recognition (C. La Motta et al., 2007).

Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1

  • Application : Derivatives of this compound have been developed as potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, a target for the treatment of type-2 diabetes. These derivatives have been prepared with carbon-13 and carbon-14 labeling to enable detailed studies in drug metabolism and pharmacokinetics (B. Latli et al., 2017).

Anticancer Properties

  • Application : A related compound, 2-pyridin-2-yl-1H-benzimidazole, was used in synthesizing new ruthenium(II) arene compounds, which exhibited cytotoxic activity against several cancer cell lines. This research contributes to understanding structure-activity relationships in anticancer drug design (Marta Martínez-Alonso et al., 2014).

Novel Polyimides Synthesis

  • Application : Compounds structurally similar to the given compound have been used in the synthesis and characterization of novel polyimides. These materials demonstrated good thermal stability and solubility in certain solvents, indicating potential applications in materials science (Xiaolong Wang et al., 2006).

Novel Chemosensors for pH

  • Application : Related compounds have been explored as fluorescent chemosensors for pH, capable of discriminating between normal and cancer cells. This research has implications in biomedical diagnostics and cancer research (Tanumoy Dhawa et al., 2020).

Synthesis and Characterization of Pd(II) Complexes

  • Application : Benzimidazole-containing compounds, akin to the queried compound, have been used in synthesizing Pd(II) complexes. These complexes have been characterized for their potential in catalyzing reactions like the Suzuki-Miyaura reaction, relevant in organic synthesis (S. Shukla et al., 2021).

properties

IUPAC Name

4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19-9-5-7-13-24(19)29-16-20(15-26(29)32)27-28-23-12-6-8-14-25(23)30(27)17-21(31)18-33-22-10-3-2-4-11-22/h2-14,20-21,31H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCMGYVOHYKYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.